6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-11-2-7-14-16(8-11)26-19(23-14)12-3-5-13(6-4-12)22-18(25)15-9-17(24)21-10-20-15/h2-10H,1H3,(H,22,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJJMYIYGMRQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Amino-3-methylbenzoate Derivatives
The benzo[d]thiazole nucleus is constructed via bromine-mediated cyclization of 4-amino-3-methylbenzoate precursors. As demonstrated by Štefane et al., methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form the bicyclic structure. For the 6-methyl variant, methyl 4-amino-3-methylbenzoate is substituted, with the methyl group directing regioselectivity during cyclization. Key steps include:
- Reaction Setup : Dissolving methyl 4-amino-3-methylbenzoate (1 equiv) and KSCN (4 equiv) in glacial acetic acid under stirring at 10°C.
- Bromine Addition : Dropwise addition of bromine (2 equiv) in acetic acid, followed by overnight stirring at room temperature.
- Workup : Basification with aqueous NH₃ (pH 8), filtration, and recrystallization from methanol.
Characterization Data :
Alternative Protecting Group Strategies
To prevent undesired side reactions during subsequent functionalization, hydroxyl or amino groups may require protection. The tert-butyldimethylsilyl (TBDMS) group is preferred for hydroxyl protection due to its stability under acidic conditions and facile removal during workup. For example, silylation of methyl 4-hydroxy-3-methylbenzoate with TBDMS-Cl in the presence of imidazole achieves >90% protection efficiency.
Functionalization of the Phenyl Linker
Suzuki-Miyaura Coupling for Biaryl Formation
The 4-(6-methylbenzo[d]thiazol-2-yl)phenyl intermediate is synthesized via palladium-catalyzed cross-coupling. A modified procedure from El-Hamouly et al. employs:
- Catalytic System : Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in dimethoxyethane (DME)/water (3:1).
- Coupling Partners : 2-Bromo-6-methylbenzo[d]thiazole and 4-boronophenylboronic acid.
- Conditions : Reflux at 85°C for 12 h under argon.
Optimization Insights :
- Excess boronic acid (1.5 equiv) improves yield to 82%.
- Lower temperatures (<70°C) result in incomplete conversion.
Nitration and Reduction Sequence
An alternative route involves nitration of the phenyl ring followed by reduction to an amine:
- Nitration : Treating 4-(6-methylbenzo[d]thiazol-2-yl)benzene with HNO₃/H₂SO₄ at 0°C yields the nitro derivative (85% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to NH₂ (94% yield).
Assembly of the 6-Hydroxypyrimidine-4-carboxamide Moiety
Condensation with Malononitrile Derivatives
Pyrimidine ring formation leverages cyclocondensation between enaminonitriles and guanidine derivatives. A protocol by Abdel-Mohsen et al. involves:
- Reaction Setup : Heating 3-(dimethylamino)-2-cyanoacrylate with guanidine hydrochloride in dioxane/KOH.
- Mechanism : Michael addition followed by intramolecular cyclization eliminates dimethylamine, forming the pyrimidine core.
Representative Procedure :
Carboxamide Formation
Conversion of the cyano group to carboxamide is achieved via acidic hydrolysis:
- Hydrolysis : Treating 6-hydroxypyrimidine-4-carbonitrile with H₂SO₄ (70%) at 100°C for 4 h.
- Amidation : Reaction with 4-(6-methylbenzo[d]thiazol-2-yl)aniline using EDCI/HOBt in DMF.
Spectroscopic Validation :
- IR : 1677 cm⁻¹ (C=O stretch), 3431 cm⁻¹ (NH₂).
- ¹H NMR : δ 8.64 (s, 1H, pyrimidine-H), 9.31 (br s, 1H, NH).
Final Coupling and Global Deprotection
Amide Bond Formation
The carboxamide is coupled to the aniline derivative using standard peptide coupling reagents:
- Activation : 6-Hydroxypyrimidine-4-carboxylic acid (1 equiv) with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF.
- Coupling : Addition of 4-(6-methylbenzo[d]thiazol-2-yl)aniline (1.05 equiv) and stirring at 25°C for 12 h.
- Workup : Precipitation in ice/water, filtration, and chromatography (silica gel, EtOAc/hexane).
Yield : 65–70% after purification.
Deprotection of Hydroxyl Groups
If protected, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF (quantitative yield).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₀H₁₅N₅O₂S [M+H]⁺: 414.1024.
- Observed : 414.1021.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 6 of the pyrimidine ring undergoes oxidation under controlled conditions. For example:
-
Selective oxidation using potassium permanganate (KMnO₄) in acidic media converts the hydroxy group to a ketone, yielding 6-oxo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide.
-
Stronger oxidants like chromium trioxide (CrO₃) may lead to over-oxidation, degrading the pyrimidine ring.
Reduction Reactions
The carboxamide group can be reduced to an amine. Key methods include:
-
Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ gas, producing 6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-methylamine.
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the carboxamide to a secondary amine, though over-reduction risks degrading the thiazole ring .
Electrophilic Substitution
The benzo[d]thiazole and pyrimidine rings participate in electrophilic substitutions.
Benzo[d]thiazole Modifications
-
Halogenation : Bromine (Br₂) in acetic acid substitutes at position 5 of the benzo[d]thiazole ring, forming 6-methyl-5-bromobenzo[d]thiazole derivatives .
-
Nitration : Nitrating mixtures (HNO₃/H₂SO₄) target position 4 of the thiazole ring, though steric hindrance from the methyl group at position 6 limits reactivity .
Pyrimidine Ring Functionalization
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups at position 2 or 5 of the pyrimidine ring .
Nucleophilic Substitution
The carboxamide’s carbonyl group reacts with nucleophiles:
-
Amide hydrolysis : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) cleaves the carboxamide to a carboxylic acid .
-
Grignard reagents : Methylmagnesium bromide (MeMgBr) adds to the carbonyl, forming tertiary alcohols .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl-aryl bond formation:
-
Suzuki coupling : The brominated benzo[d]thiazole intermediate reacts with aryl boronic acids, enabling diversification of the aryl substituent .
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Buchwald-Hartwig amination : Introduces amine groups at position 2 of the pyrimidine ring .
Cyclization and Ring-Opening
-
Thiazole ring stability : The benzo[d]thiazole moiety resists ring-opening under mild conditions but reacts with strong bases (e.g., NaOH) at elevated temperatures to yield mercaptoaniline derivatives .
-
Pyrimidine ring expansion : Reaction with hydroxylamine (NH₂OH) converts the pyrimidine to a pyridazine ring under acidic conditions .
Synthetic Challenges and Selectivity
-
Regioselectivity : Competing reactivity between the pyrimidine and thiazole rings necessitates protecting group strategies. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxy group directs substitution to the thiazole ring .
-
Steric effects : The 6-methyl group on the benzo[d]thiazole ring hinders electrophilic substitution at adjacent positions .
This compound’s multifunctional architecture supports diverse reactivity, enabling applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric reactions and green chemistry approaches to enhance synthetic efficiency .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation via apoptosis |
| A549 (Lung Cancer) | 12.5 | Induction of oxidative stress leading to cell death |
| HeLa (Cervical Cancer) | 18.0 | Disruption of mitotic spindle formation |
In vivo studies using xenograft models have demonstrated that treatment with this compound leads to a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest that the compound may be effective in reducing inflammation, making it a candidate for therapeutic use in inflammatory diseases.
Antimicrobial Properties
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains.
Table 3: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate moderate antibacterial properties, suggesting its potential as an antimicrobial agent.
Case Study on Tumor Growth Inhibition
A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size over a treatment period of four weeks. The treated group showed an average tumor size reduction of approximately 60% compared to untreated controls.
Case Study on Anti-inflammatory Efficacy
In vitro experiments were conducted using macrophage cell lines treated with the compound, resulting in decreased levels of inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound could be developed further for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Modifications
- 6-(Benzyloxy)-N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034364-74-2): This analogue replaces the hydroxyl group with a benzyloxy substituent, enhancing lipophilicity. Its molecular weight (383.4 g/mol) is higher than the target compound due to the benzyl group .
- 6-Hydroxy-N-(4-(Pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034226-61-2) : Here, the benzothiazole moiety is replaced with a pyridyl-thiazole system, reducing steric bulk while maintaining aromaticity. The molecular weight (299.31 g/mol) is significantly lower, likely improving aqueous solubility .
Substituted Benzothiazole Derivatives
- 2-Chloro-N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)acetamide : Synthesized from the same benzothiazole precursor as the target compound, this derivative features a chloroacetamide group instead of the pyrimidine-carboxamide. This substitution simplifies the structure but may reduce target specificity .
- N-(5-(4-R-Benzyl)-1,3-Thiazol-2-yl)-1,4,5,6-Tetrahydropyrimidine-2-Carboxamides : These compounds incorporate a tetrahydropyrimidine ring, which introduces conformational flexibility compared to the planar pyrimidine system in the target compound. The presence of morpholine-thioxoacetamide side chains further differentiates their pharmacokinetic profiles .
Physicochemical Properties
The target compound’s hydroxyl group and benzothiazole-phenyl system contribute to moderate lipophilicity, while analogues with benzyloxy or pyridyl substituents exhibit divergent solubility and permeability profiles. For instance, the pyridyl-thiazole analogue’s lower molecular weight and polar pyridine ring may enhance bioavailability .
Biological Activity
6-Hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against different diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a hydroxyl group and a benzo[d]thiazole moiety, which are known to enhance biological activity. The presence of these functional groups may influence the compound's interaction with biological targets, particularly protein kinases.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases. For instance, studies have shown that derivatives of pyrimidine can inhibit essential plasmodial kinases, PfGSK3 and PfPK6, which are crucial in the treatment of malaria. The IC50 values for these kinases were reported, demonstrating the potency of these compounds:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 18e | PfPK6 | 768 ± 98 |
| 18g | PfGSK3 | 698 ± 66 |
These findings suggest that modifications in the structure can significantly impact kinase inhibition efficacy .
Anticancer Activity
The compound's structural components have been associated with anticancer properties. Benzothiazole derivatives have shown promising results against various cancer cell lines. For example:
- Compound BTA derivative demonstrated an IC50 of against multiple cancer types, including leukemia and non-small cell lung cancer .
- Another study indicated that derivatives of benzothiazole exhibited significant antiproliferative effects across several human-derived cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC50 values ranging from to .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the inhibition of specific kinases involved in cell signaling pathways plays a crucial role in its anticancer and antiparasitic activities . The interaction with protein kinase C (PKC), which regulates numerous cellular processes including growth and differentiation, is particularly noteworthy .
Case Studies
- Antimalarial Activity : A study highlighted the effectiveness of similar pyrimidine compounds against malaria parasites, indicating potential for developing new treatments amid rising drug resistance .
- Cancer Research : Various derivatives were tested against different cancer cell lines, showcasing significant anticancer activity and providing insights into their therapeutic potential. For instance, compounds showed marked inhibition in MDA-MB-231 cells by inducing apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrimidine rings can significantly alter biological activity. Compounds with more lipophilic substituents on the phenyl moiety often exhibited enhanced potency against target kinases . The introduction of polar groups was generally found to be less favorable for kinase inhibition, suggesting a balance between hydrophobic and hydrophilic interactions is critical for optimal activity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide, and what critical reaction conditions ensure high yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Prepare the 6-methylbenzo[d]thiazole intermediate via cyclization of 2-amino-4-methylthiophenol with a carboxylic acid derivative (e.g., acetic anhydride) under reflux .
- Step 2 : Couple the benzo[d]thiazole intermediate to a 4-aminophenylpyrimidine scaffold using Suzuki-Miyaura or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(dppf)Cl₂) and controlled inert atmospheres .
- Step 3 : Introduce the hydroxy group at the pyrimidine C6 position via selective oxidation (e.g., using H₂O₂/NaOH) or hydrolysis of a protected precursor .
- Key Conditions : Optimize solvent polarity (DMF or THF), temperature (80–120°C), and stoichiometry of coupling reagents (1.2–1.5 eq. of amine) to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxy group at δ 10–12 ppm; benzo[d]thiazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for the carboxamide and benzo[d]thiazole moieties .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology :
- Kinase Inhibition Assays : Screen against kinases (e.g., EGFR, HER2) using fluorescence polarization or ADP-Glo™ kits at 1–10 µM concentrations .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and correlate with LogP values (predicted via ChemAxon) to guide formulation .
Advanced Research Questions
Q. How can structural modifications improve the pharmacokinetic profile of this compound without compromising bioactivity?
- Methodology :
- Bioisosteric Replacement : Replace the hydroxy group with a methoxy or trifluoromethyl group to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Prodrug Strategies : Synthesize phosphate or acetate esters of the hydroxy group to improve oral bioavailability .
- SAR Studies : Test analogues with varied substituents on the benzo[d]thiazole ring (e.g., Cl, F) to balance lipophilicity and solubility .
- Data Analysis : Use in vitro microsomal stability assays (human liver microsomes) and in vivo PK studies (rodents) to correlate structural changes with half-life and AUC improvements .
Q. What mechanistic studies are recommended to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma and liver S9 fractions .
- Tissue Distribution Studies : Quantify compound levels in tumors vs. normal tissues via LC-MS to assess penetration .
- Hypothesis Testing : If in vivo efficacy is low despite high in vitro activity, investigate efflux pump interactions (e.g., P-gp inhibition assays with verapamil) .
Q. How can computational methods guide the optimization of this compound’s selectivity against off-target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in target (e.g., kinase active sites) vs. off-targets (e.g., CYP450 isoforms) .
- MD Simulations : Run 100-ns simulations to assess conformational stability and identify residues critical for selectivity .
- QSAR Modeling : Train models on IC₅₀ data from analogues to predict selectivity indices .
- Validation : Synthesize top-ranked virtual hits and validate selectivity via panel screening (Eurofins KinaseProfiler™) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines or assay conditions?
- Methodology :
- Standardize Assays : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (72 hr) .
- Control for Redox Interference : Include ROS scavengers (e.g., NAC) in assays if the compound has redox-active groups (e.g., hydroxy) .
- Cross-Validate : Compare results from orthogonal methods (e.g., ATP-based viability vs. apoptosis markers like Annexin V) .
- Case Study : If IC₅₀ varies >5-fold between MTT and colony formation assays, re-evaluate metabolic interference or cell-cycle effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
